2-[Methoxycarbonyl(methyl)amino]propanoic acid
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Overview
Description
2-[Methoxycarbonyl(methyl)amino]propanoic acid, also known as (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, is a compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . This compound is characterized by its colorless oil form and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxycarbonyl(methyl)amino]propanoic acid typically involves the reaction of L-alanine with methyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[Methoxycarbonyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[Methoxycarbonyl(methyl)amino]propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[Methoxycarbonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[Methoxycarbonyl(methyl)amino]propanoic acid include:
- L-Alanine, N-(methoxycarbonyl)-N-methyl-
- (S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid
- (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-[methoxycarbonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVIOBZBRHXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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